Benzamide, 5-((aminosulfonyl)methylamino)-4-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-

Description

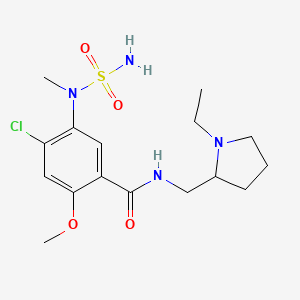

Chemical Identity: Sulpiride (CAS 15676-16-1) is a substituted benzamide with the IUPAC name 5-(aminosulfonyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxybenzamide and molecular formula C₁₅H₂₃N₃O₄S (MW: 341.43 g/mol) . Therapeutic Function: A selective dopamine D2/D3 receptor antagonist, used as an antipsychotic and antiemetic agent. Its structure features a methoxy group at position 2, an aminosulfonyl group at position 5, and a pyrrolidinylmethyl-ethyl side chain at the N-position .

Properties

CAS No. |

90763-45-4 |

|---|---|

Molecular Formula |

C16H25ClN4O4S |

Molecular Weight |

404.9 g/mol |

IUPAC Name |

4-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-[methyl(sulfamoyl)amino]benzamide |

InChI |

InChI=1S/C16H25ClN4O4S/c1-4-21-7-5-6-11(21)10-19-16(22)12-8-14(20(2)26(18,23)24)13(17)9-15(12)25-3/h8-9,11H,4-7,10H2,1-3H3,(H,19,22)(H2,18,23,24) |

InChI Key |

WXXUSBVEISPEKQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)Cl)N(C)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Substituted Benzamide Core

- Starting Material: A suitably substituted benzoic acid or benzoyl chloride derivative bearing the 2-methoxy and 4-chloro substituents.

- Amidation: Reaction of the acid chloride with the (1-ethyl-2-pyrrolidinyl)methylamine under controlled conditions to form the N-substituted benzamide.

- Typical Conditions: Use of base (e.g., triethylamine) in an aprotic solvent such as dichloromethane or tetrahydrofuran at low temperature to moderate temperature to avoid side reactions.

Introduction of the Aminosulfonylmethylamino Group

- Sulfonylation Step: The 5-position on the aromatic ring is functionalized with an aminosulfonylmethylamino substituent.

- Method: This can be achieved by nucleophilic aromatic substitution or sulfonylation using chlorosulfonyl derivatives followed by amination.

- Reagents: Chlorosulfonic acid or sulfonyl chlorides, followed by reaction with methylamine or related amines to install the aminosulfonylmethylamino group.

- Conditions: Controlled temperature and pH to prevent overreaction or decomposition.

Final Purification and Characterization

- Purification: Crystallization or chromatographic techniques (e.g., column chromatography) to isolate the pure compound.

- Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.

Representative Reaction Scheme (Conceptual)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Amidation | (1-ethyl-2-pyrrolidinyl)methylamine, base, aprotic solvent | Formation of N-substituted benzamide core |

| 2 | Sulfonylation | Chlorosulfonyl derivative, methylamine, controlled temperature | Introduction of aminosulfonylmethylamino group at 5-position |

| 3 | Purification | Crystallization or chromatography | Isolation of pure target compound |

Research Findings and Optimization Notes

- Yield Optimization: Reaction yields depend heavily on the purity of starting materials and control of reaction conditions, especially temperature and pH during sulfonylation.

- Regioselectivity: The presence of electron-donating (methoxy) and electron-withdrawing (chloro) groups influences the regioselectivity of sulfonylation, favoring substitution at the 5-position.

- Stereochemistry: The (1-ethyl-2-pyrrolidinyl)methyl substituent introduces chiral centers; stereochemical purity can be controlled by using enantiomerically pure amines.

- Scalability: The synthetic route is amenable to scale-up with appropriate solvent and reagent handling to maintain safety and product quality.

Comparative Data Table of Related Benzamide Derivatives Preparation

Chemical Reactions Analysis

Types of Reactions

Benzamide, 5-((aminosulfonyl)methylamino)-4-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Pharmacological Properties

The compound is structurally related to various benzamide derivatives known for their pharmacological efficacy. Research has indicated that benzamides can exhibit antiemetic , gastrointestinal , and anticonvulsant properties. For instance, certain substituted benzamides have been shown to stimulate gastric motility, making them useful in treating conditions like dyspepsia and peptic ulcers .

Table 1: Pharmacological Activities of Benzamide Derivatives

| Activity | Description | References |

|---|---|---|

| Anti-emetic | Reduces nausea and vomiting | |

| Gastrointestinal | Enhances gastric motility | |

| Anticonvulsant | Inhibits seizures | |

| Carbonic anhydrase inhibition | Lowers intraocular pressure |

Case Study 1: Gastrointestinal Disorders

A study investigated the effects of a related benzamide on gastric motility in rats. The compound was administered via a catheter, and changes in intragastric pressure were recorded. Results indicated a significant increase in gastric motility compared to controls, suggesting potential therapeutic applications for gastrointestinal disorders .

Case Study 2: Inhibition of Carbonic Anhydrase

Another study focused on the synthesis and evaluation of benzamide derivatives as carbonic anhydrase inhibitors. The compounds demonstrated potent inhibitory activity against human carbonic anhydrase isoforms II and IV, with implications for treating conditions like glaucoma by lowering intraocular pressure .

Synthesis and Structural Variations

The synthesis of Benzamide, 5-((aminosulfonyl)methylamino)-4-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy- typically involves multi-step chemical reactions that modify the core benzamide structure to enhance its pharmacological properties. Variations in substituents can significantly affect the compound's activity profile.

Table 2: Structural Variations and Their Effects

| Variation Type | Example Substituent | Effect on Activity |

|---|---|---|

| Amino group | Sulfamoyl | Enhanced carbonic anhydrase inhibition |

| Alkoxy group | Methoxy | Improved solubility |

| Halogen substitution | Chlorine | Increased potency |

Mechanism of Action

The mechanism of action of Benzamide, 5-((aminosulfonyl)methylamino)-4-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy- involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor antagonist, modulating various biochemical processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Molecular and Structural Comparisons

| Compound Name | CAS Number | Key Structural Features | Molecular Formula | Molecular Weight (g/mol) | Therapeutic Use |

|---|---|---|---|---|---|

| Sulpiride | 15676-16-1 | 2-methoxy, 5-aminosulfonyl, N-((1-ethyl-2-pyrrolidinyl)methyl) | C₁₅H₂₃N₃O₄S | 341.43 | Antipsychotic, antiemetic |

| 5-(Aminosulfonyl)-4-chloro-2-[(phenylmethyl)amino]benzamide | 4793-61-7 | 4-chloro, 2-benzylamino, 5-aminosulfonyl | C₁₄H₁₄ClN₃O₃S | 339.80 | Not specified (structural analog) |

| Xipamide | 14293-40-6 | 4-chloro, 2-hydroxy, 5-aminosulfonyl, N-(2,6-dimethylphenyl) | C₁₃H₁₄ClN₃O₄S | 343.79 | Diuretic, antihypertensive |

| [11C]Raclopride | 107204-78-6 | 3,5-dichloro, 6-hydroxy, 2-methoxy, N-((1-ethyl-2-pyrrolidinyl)methyl) | C₁₄H₁₇Cl₂NO₃ | 322.20 (non-radioactive) | Dopamine D2 PET imaging agent |

| 4-Amino-5-chloro-2-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide | 30198-81-3 | 4-amino-5-chloro, 2-methoxy, N-piperazinyl-pyridinylethyl | C₂₀H₂₅ClN₆O₂ | 416.90 | Not specified (likely CNS-targeted) |

Key Observations :

- Substituent Impact : Sulpiride’s pyrrolidinylmethyl-ethyl chain enhances dopamine receptor affinity, while Xipamide’s dimethylphenyl group shifts activity to renal sodium transporters .

- Chlorination : The 4-chloro substitution in Xipamide and the analog 4793-61-7 improves lipid solubility but reduces CNS penetration compared to Sulpiride .

Pharmacological and Pharmacokinetic Profiles

| Compound | Receptor Target | Bioavailability | Half-Life (hrs) | Plasma Protein Binding | Key Metabolites |

|---|---|---|---|---|---|

| Sulpiride | Dopamine D2/D3, 5-HT7 | 27–35% | 6–8 | 40% | Sulpiride sulfoxide |

| [11C]Raclopride | Dopamine D2 (high affinity) | N/A (imaging) | <0.5 | 85% | None (rapid clearance) |

| Xipamide | Carbonic anhydrase, Na+/Cl− cotransporter | >90% | 6–8 | 99% | Xipamide glucuronide |

Structural Determinants :

- Sulpiride vs. Raclopride: Sulpiride’s methoxy and aminosulfonyl groups reduce lipophilicity compared to Raclopride’s dichloro and hydroxy groups, affecting blood-brain barrier penetration .

- Xipamide’s High Protein Binding : The 2,6-dimethylphenyl group increases hydrophobic interactions with plasma proteins, prolonging its diuretic action .

Mechanistic Insights :

- Sulpiride’s pyrrolidine moiety contributes to extrapyramidal side effects via striatal D2 blockade, whereas Xipamide’s renal effects stem from sulfamoyl-mediated diuresis .

Biological Activity

Benzamide derivatives have garnered significant attention in pharmacological research due to their diverse biological activities. The specific compound Benzamide, 5-((aminosulfonyl)methylamino)-4-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy- (commonly referred to as Compound X ) is of particular interest for its potential therapeutic applications. This article reviews the biological activity of Compound X, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C16H25ClN4O4S

Molecular Weight: 404.912 g/mol

Synonyms: 4-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-[methyl(sulfamoyl)amino]benzamide

Compound X features a complex structure that includes a benzamide core, a sulfonyl group, and a pyrrolidine moiety, which are known to contribute to its biological activity.

1. Antibacterial Activity

Research has shown that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, studies indicate that derivatives containing the sulfamoyl functional group demonstrate moderate to strong antibacterial activity against various strains of bacteria such as Salmonella typhi and Bacillus subtilis .

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other strains | Weak to Moderate |

2. Enzyme Inhibition

Compound X has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary infections.

Enzyme Inhibition Data:

| Enzyme Type | Inhibition Activity |

|---|---|

| Acetylcholinesterase (AChE) | Strong |

| Urease | Strong |

The AChE inhibition assay followed standard protocols where absorbance changes were measured at specific wavelengths, indicating the effectiveness of Compound X compared to control substances .

3. Binding Interactions

Fluorescence quenching studies have been conducted to assess the binding interactions between Compound X and bovine serum albumin (BSA). These studies help elucidate the pharmacokinetic properties of the compound, confirming its potential for therapeutic applications through effective protein binding.

The biological activity of Compound X can be attributed to several mechanisms:

- Antibacterial Mechanism: The presence of the sulfonamide group is known to interfere with bacterial folic acid synthesis, leading to growth inhibition.

- Enzyme Inhibition Mechanism: The compound's ability to bind to active sites of enzymes like AChE suggests a competitive inhibition mechanism, which can enhance cholinergic transmission.

Case Studies

-

Study on Antibacterial Efficacy:

A comparative study evaluated various benzamide derivatives against common bacterial pathogens. Compound X exhibited superior activity against Salmonella typhi, supporting its potential use as an antibacterial agent . -

Enzyme Inhibition Analysis:

In a detailed enzyme kinetics study, Compound X demonstrated potent inhibition of AChE with an IC50 value comparable to established inhibitors like eserine. This finding suggests its viability for further development in neurodegenerative disease treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.